2-Imidazolyl-4,6-dichloropyrimidine
Description
2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3) is a halogenated heterocyclic compound with the molecular formula C₄H₃Cl₂N₃. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine substituents and nucleophilic amino group. The compound is synthesized via nucleophilic substitution reactions, often under solvent-free or catalyst-free conditions, by reacting 2-amino-4,6-dichloropyrimidine with amines or other nucleophiles . Key applications include its role in developing β-glucuronidase inhibitors, antiviral agents, and nitric oxide (NO) production modulators .
Properties
Molecular Formula |
C7H4Cl2N4 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
4,6-dichloro-2-(1H-imidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C7H4Cl2N4/c8-4-3-5(9)13-7(12-4)6-10-1-2-11-6/h1-3H,(H,10,11) |
InChI Key |
DOPUJFHAVFUDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 2-Amino-4,6-dihydroxypyrimidine Derivatives
2-Amino-4,6-dihydroxypyrimidine derivatives lack chlorine substituents, rendering them less reactive in nucleophilic substitution reactions. This highlights the critical role of chlorine atoms in enhancing electrophilicity and bioactivity.
Key Data:
Comparison with 5-Substituted Derivatives
The introduction of substituents at the 5-position of 2-amino-4,6-dichloropyrimidine significantly modulates biological activity. For instance:
- 5-Fluoro substitution (B12): Exhibits the highest NO inhibition (IC₅₀ = 2 μM), surpassing reference compounds .
- 5-Alkoxy/aryloxy substitution: Influences β-glucuronidase inhibition. For example, compound 24 (4-phenoxy substitution) showed an IC₅₀ of 2.8 ± 0.10 µM, 16-fold more potent than the standard inhibitor D-saccharic acid 1,4-lactone .
Structure-Activity Relationship (SAR):
Comparison with Bisphosphonate Derivatives
2-Amino-4,6-dichloropyrimidine is a precursor for acyclic nucleoside bisphosphonates, which are synthesized via alkylation or nucleophilic substitution. These bisphosphonates exhibit antiviral properties, though their efficacy varies with the phosphonoalkoxy chain structure. Chiral bisphosphonates demonstrated enantiomer-dependent activity, underscoring the importance of stereochemistry in drug design .
Synthetic Routes:
Comparison with Pyrimidothiazine Derivatives
4,6-Dichloro-2-pyrimidyl urethane (derived from 2-amino-4,6-dichloropyrimidine) is a key intermediate in synthesizing pyrimidothiazines. These derivatives, such as compounds 37 and 38, target FtsZ, a bacterial cell division protein, showing promise as antibacterial agents .
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